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Compound of Interest

Compound Name: alpha-Cam

Cat. No.: B037511 Get Quote

An in-depth exploration of the discovery, characterization, and historical significance of the

Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) for researchers, scientists, and

drug development professionals.

This technical guide provides a comprehensive overview of the discovery and history of the

CD166 antigen, also known as Activated Leukocyte Cell Adhesion Molecule (ALCAM). From its

initial identification as a ligand for CD6 to its current status as a key molecule in diverse

physiological and pathological processes, this document details the pivotal experiments,

quantitative data, and signaling pathways that have shaped our understanding of this important

cell surface glycoprotein.

Discovery and Initial Characterization
The journey to uncover the identity and function of CD166 began with investigations into the

interactions of the T-cell surface receptor, CD6. This led to the discovery of a 100-kDa ligand

on thymic epithelial cells.

Identification as a CD6 Ligand through Expression
Cloning
The breakthrough in identifying this ligand came in 1995 through expression cloning.[1][2]

Researchers utilized a cDNA library from a human thymic epithelial cell line, which was known

to bind to CD6. The core of this experimental approach was to transfect COS cells (a monkey

kidney cell line) with pools of cDNA clones from this library. The transfected cells that
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expressed the CD6 ligand on their surface were then identified by their ability to bind to a

soluble form of CD6 (a CD6-immunoglobulin fusion protein, CD6-Rg).

This process of iterative screening and subdivision of the cDNA pools ultimately led to the

isolation of a single cDNA clone that conferred CD6 binding activity to the transfected COS

cells.[1][2] The protein encoded by this cDNA was named Activated Leukocyte Cell Adhesion

Molecule (ALCAM) due to its expression on activated leukocytes.[1] It was later designated as

CD166 (Cluster of Differentiation 166).

Early Structural and Biochemical Characterization
Initial biochemical analyses revealed that CD166 is a type I transmembrane glycoprotein with a

molecular weight of approximately 100-105 kDa when fully glycosylated, and a core protein of

about 65 kDa.[2] Structurally, it was identified as a member of the immunoglobulin superfamily

(IgSF), characterized by five extracellular immunoglobulin-like domains: two N-terminal

variable-type (V) domains and three membrane-proximal constant-type (C2) domains.[3] The

gene encoding human ALCAM was mapped to chromosome 3q13.1-q13.2.[1][4]

Quantitative Data
The following tables summarize key quantitative data related to CD166 interactions and its

expression in cancer.

Binding Affinities
The interaction of CD166 with its binding partners is characterized by distinct affinities, which

are crucial for its biological functions.

Interacting
Molecules

Dissociation
Constant (KD)

Off-rate (koff) Method Reference

Human CD166 -

Human CD6
0.4–1.0 µM ≥0.4–0.63 s-1

Surface Plasmon

Resonance

(SPR)

[5][6]

Human CD166 -

Human CD166

(Homophilic)

29–48 µM ≥5.3 s-1

Surface Plasmon

Resonance

(SPR)

[5][6]
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CD166 Expression in Digestive System Cancers
Immunohistochemical studies have revealed varying levels of CD166 expression in different

cancers of the digestive system, with correlations to clinicopathological features.

Cancer Type
Number of
Patients

CD166
Positive (%)

Correlation
with
Clinicopatholo
gical Features

Reference

Colorectal

Cancer
405 40.5

Associated with

more advanced

T category and

N-positive status.

[7][8]

Pancreatic

Cancer
98

12.2 (high

expression)

Associated with

perineural

invasion.

[9]

Gastric Cancer Not Specified

Significantly

higher than

control tissues

Higher levels of

circulating

ALCAM in

patients.

[10]

Esophageal

Cancer
Not Specified

Increased in

SCC compared

to control tissues

Increase seen

with nodal

metastasis and

late clinical

stages.

[10]

Prognostic Significance of CD166 Expression in Various
Cancers
The expression of CD166 has been investigated as a prognostic marker in several

malignancies, with its cellular localization (membranous vs. cytoplasmic) often having distinct

implications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8751119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3733726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4164537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8533996/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8533996/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Type Finding
Prognostic
Implication

Reference

Colorectal Cancer
Cytoplasmic positive

staining

Associated with worse

5-year overall survival.
[8]

Cutaneous Melanoma
High expression in

primary tumor

Correlated with

unfavorable cancer-

specific overall

survival and disease-

free survival.

[11]

Pancreatic Cancer High expression

Not significantly

associated with

prognosis in one

study.

[9]

Ovarian Cancer

Cytoplasmic staining

or loss of membrane

staining

Prognostic factor for

patients with ovarian

cancer.

[10]

Lung Cancer

(NSCLC)

Membrane ALCAM

staining (44.9% of

cases)

Independent

prognostic factor for

shorter overall

survival.

[10]

Key Experimental Protocols
This section provides detailed methodologies for the foundational experiments used in the

discovery and characterization of CD166. These are generalized protocols based on standard

laboratory practices and should be optimized for specific experimental conditions.

Expression Cloning of ALCAM/CD166
This protocol outlines the general steps for identifying a cDNA encoding a cell surface ligand

through expression cloning.

cDNA Library Construction:
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Extract total RNA from a cell line known to express the ligand of interest (e.g., human

thymic epithelial cells for the CD6 ligand).

Purify mRNA using oligo(dT) cellulose chromatography.

Synthesize double-stranded cDNA using reverse transcriptase and DNA polymerase.

Ligate the cDNA into a suitable eukaryotic expression vector (e.g., pCDM8).

Transform the ligation mixture into E. coli to generate a cDNA library.

Transfection of COS Cells:

Plate COS-7 cells in tissue culture dishes.

Transfect the cells with pools of plasmid DNA from the cDNA library using a suitable

method (e.g., DEAE-dextran or lipofection).

Allow 48-72 hours for protein expression.

Screening for Ligand Expression (Panning):

Prepare a soluble, tagged form of the receptor (e.g., CD6-Rg, a fusion protein of the

extracellular domain of CD6 and the Fc portion of human IgG).

Incubate the transfected COS cells with the soluble receptor.

Wash the cells to remove unbound receptor.

Detect bound receptor using a labeled secondary antibody that recognizes the tag (e.g.,

FITC-conjugated anti-human IgG).

Identify and isolate positive cells (those expressing the ligand) using fluorescence-

activated cell sorting (FACS) or by adherence to receptor-coated plates.

Isolation of the cDNA Clone:

Recover the plasmid DNA from the positive COS cells.
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Transform the recovered plasmid DNA into E. coli to amplify the plasmids.

Repeat the transfection and screening process with smaller pools of plasmids until a

single cDNA clone that confers binding activity is isolated.

Sequence Analysis:

Sequence the isolated cDNA clone to determine the nucleotide and predicted amino acid

sequence of the ligand protein.

Western Blotting for CD166 Detection
This protocol describes the detection of CD166 protein in cell lysates.

Sample Preparation:

Harvest cells and wash with ice-cold PBS.

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

Mix the lysate with Laemmli sample buffer and boil for 5 minutes to denature the proteins.

[12]

SDS-PAGE:

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

Run the gel at a constant voltage until the dye front reaches the bottom.[12]

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using

a wet or semi-dry transfer apparatus.[13]

Immunodetection:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://docs.abcam.com/pdf/protocols/general-western-blot-protocol.pdf
https://docs.abcam.com/pdf/protocols/general-western-blot-protocol.pdf
https://www.youtube.com/watch?v=CEEekahiqMo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for

1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

[13]

Incubate the membrane with a primary antibody specific for CD166, diluted in blocking

buffer, overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody that recognizes the primary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

Expose the membrane to X-ray film or use a digital imaging system to visualize the protein

bands.

Flow Cytometry for Cell Surface CD166 Expression
This protocol is for analyzing the expression of CD166 on the surface of cells in suspension.

Cell Preparation:

Harvest cells and wash with ice-cold FACS buffer (e.g., PBS with 1% BSA and 0.1%

sodium azide).

Resuspend the cells to a concentration of 1 x 106 cells/100 µL in FACS buffer.

Fc Receptor Blocking:

Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse

cells or human Fc block) for 15 minutes at 4°C to prevent non-specific antibody binding.

Antibody Staining:
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Add a fluorochrome-conjugated primary antibody specific for CD166 to the cells.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer by centrifugation.

Data Acquisition:

Resuspend the cells in FACS buffer.

Analyze the cells on a flow cytometer, acquiring data on a sufficient number of events

(e.g., 10,000-50,000).

Data Analysis:

Gate on the cell population of interest based on forward and side scatter properties.

Analyze the fluorescence intensity of the CD166 staining to determine the percentage of

positive cells and the mean fluorescence intensity.

Cell Adhesion Assay
This protocol outlines a method to assess CD166-mediated cell adhesion.

Plate Coating:

Coat the wells of a 96-well plate with a purified, soluble form of a CD166 binding partner

(e.g., CD6-Rg) or with a CD166-Fc fusion protein for homophilic adhesion studies.

Incubate for 2 hours at room temperature or overnight at 4°C.

Wash the wells with PBS.

Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room

temperature.[14]

Cell Preparation:

Harvest the cells to be tested for adhesion.
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Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.

Resuspend the cells in a suitable assay medium.

Adhesion Incubation:

Add the labeled cells to the coated wells.

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

Washing:

Gently wash the wells to remove non-adherent cells. The stringency of the washing steps

can be adjusted to modulate the assay.

Quantification:

Quantify the number of adherent cells by measuring the fluorescence in each well using a

fluorescence plate reader.

Alternatively, lyse the adherent cells and measure the fluorescence of the lysate.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling interactions and experimental workflows related to CD166.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CD6

CD166 (ALCAM)

CD166 (ALCAM)

Click to download full resolution via product page

Caption: CD166 mediates both heterophilic and homophilic cell-cell interactions.
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Caption: Workflow for the expression cloning of ALCAM/CD166.
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Conclusion
The discovery of CD166/ALCAM as a ligand for CD6 marked a significant step forward in our

understanding of T-cell biology and cell-cell adhesion. From its initial characterization using

expression cloning and biochemical methods, CD166 has emerged as a molecule with diverse

and critical roles in development, immunity, and cancer. The quantitative data on its binding

affinities and expression patterns, coupled with detailed experimental protocols, provide a solid

foundation for future research. The continued exploration of CD166 signaling pathways and its

functions in various disease contexts holds great promise for the development of novel

therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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